
SNS-032
Vue d'ensemble
Description
Applications De Recherche Scientifique
SNS-032 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDKs in cell cycle regulation and transcription.
Biology: Employed in cell biology studies to investigate the effects of CDK inhibition on cell proliferation and apoptosis.
Medicine: Under investigation in clinical trials for the treatment of various cancers, including chronic lymphocytic leukemia and multiple myeloma.
Industry: Utilized in the development of new therapeutic agents targeting CDKs and related pathways
Mécanisme D'action
Target of Action
SNS-032, also known as BMS-387032, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9 . These CDKs play crucial roles in cellular proliferation and transcription regulation .
Mode of Action
this compound exerts its effects by inhibiting CDKs 2, 7, and 9 . CDK2 regulates the initiation of and progression through the DNA-synthesis phase of the cell cycle . CDK7 and CDK9 control RNA polymerase II-dependent transcription . Inhibition of these kinases by this compound is predicted to decrease the expression of proteins with short half-lives and short-lived mRNA, including proteins involved in apoptotic regulation .
Biochemical Pathways
this compound blocks the cell cycle via inhibition of CDKs 2 and 7, and transcription via inhibition of CDKs 7 and 9 . This results in a rapid cell cycle arrest and onset of cell death that corresponds with inhibition of multiple substrates of CDK2, 7, and 9 . For instance, inhibition of pRb phosphorylation, accumulation of cyclin E protein, and cell-cycle arrest at G1 and G2 are observed in multiple cell lines in a time- and dose-dependent manner, consistent with inhibition of CDK2 and CAK .
Pharmacokinetics
Following intravenous administration, plasma concentrations of this compound decline in a biphasic manner, resulting in mean terminal half-lives between 5 and 10 hours . The mean maximum concentration (Cmax) and area under the curve (AUC) increase nearly linearly with dose . The clearance and volume of distribution remain unchanged with increasing dose levels, averaging 38 l/h/m2 and 212 l/m2, respectively . The average oral bioavailability of this compound is 19% .
Result of Action
this compound effectively kills chronic lymphocytic leukemia cells in vitro regardless of prognostic indicators and treatment history . This is associated with inhibition of phosphorylation of RNA polymerase II and inhibition of RNA synthesis .
Action Environment
The cellular pharmacology of this compound mirrors the biochemical data . Cells treated with this compound show a rapid cell cycle arrest and onset of cell death that corresponds with inhibition of multiple substrates of CDK2, 7, and 9 . This compound activity was unaffected by human serum . In the context of the tumor microenvironment, this compound has been shown to inhibit the activation and induce the apoptosis of active hepatic stellate cells, thereby attenuating liver fibrosis .
Analyse Biochimique
Biochemical Properties
SNS-032 interacts with CDKs 2, 7, and 9, inhibiting their activity . CDKs are key regulators of cell cycle progression and transcription, and their inhibition can disrupt these processes . This compound’s interaction with these CDKs is characterized by high selectivity, as demonstrated in a panel of 208 kinases, where only four non-CDK proteins were inhibited by more than 50% at 1 μM this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces rapid cell cycle arrest and onset of cell death in multiple cell lines in a time- and dose-dependent manner . This corresponds with the inhibition of multiple substrates of CDKs 2, 7, and 9 . For instance, it inhibits pRb phosphorylation, leads to the accumulation of cyclin E protein, and causes cell-cycle arrest at G1 and G2 .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of CDKs 2, 7, and 9 . CDK2 promotes G1/S transition and progression through the S phase, while CDK7 and CDK9 are critical for transcriptional regulation . Inhibition of these kinases by this compound blocks the cell cycle and transcription, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows significant temporal effects. Treatment of RPMI-8226 MM cells at 300 nM (IC90) for 6 hours was sufficient to commit the cells to apoptosis . This correlated with the inhibition of CDKs 2, 7, and 9, as reflected in substrate signaling molecules .
Dosage Effects in Animal Models
In animal models, this compound has shown potent antitumor activity . Specific dosage effects in animal models are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the regulation of several metabolic pathways. By inhibiting CDKs 2, 7, and 9, it affects the cell cycle and transcription, which are key metabolic processes . Specific metabolic pathways that this compound directly interacts with are not mentioned in the available literature.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de SNS-032 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du cycle thiazole et l'introduction subséquente de groupes fonctionnels qui confèrent la sélectivité et la puissance envers les CDKs. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements élevés et une pureté .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour la rentabilité, l'évolutivité et les considérations environnementales. Cela implique l'utilisation de réactifs en vrac, de réacteurs à grande échelle et de techniques de purification efficaces pour produire du this compound en quantités suffisantes pour les applications cliniques et de recherche .
Analyse Des Réactions Chimiques
Types de réactions
SNS-032 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant potentiellement son activité.
Substitution : Les réactions de substitution peuvent introduire différents substituants sur le cycle thiazole, affectant sa sélectivité et sa puissance
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées, des atmosphères inertes et des solvants spécifiques pour obtenir les transformations souhaitées .
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés. Ces dérivés peuvent avoir différentes activités biologiques et sélectivités, ce qui les rend utiles pour les études de relations structure-activité .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé d'outil pour étudier le rôle des CDKs dans la régulation du cycle cellulaire et la transcription.
Biologie : Utilisé dans des études de biologie cellulaire pour enquêter sur les effets de l'inhibition des CDK sur la prolifération cellulaire et l'apoptose.
Médecine : En cours d'investigation dans des essais cliniques pour le traitement de divers cancers, notamment la leucémie lymphocytaire chronique et le myélome multiple.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les CDKs et les voies associées
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement les CDKs 2, 7 et 9. Ces kinases sont impliquées dans la régulation du cycle cellulaire et de la transcription. En inhibant ces kinases, this compound perturbe la phosphorylation de l'ARN polymérase II, conduisant à l'inhibition de la synthèse de l'ARN et à la régulation négative des protéines antiapoptotiques telles que Mcl-1 et XIAP. Cela entraîne l'induction de l'apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
Flavopiridol : Un inhibiteur pan-CDK non sélectif avec des mécanismes d'action similaires mais moins de sélectivité.
Roscovitine : Un autre inhibiteur des CDK avec une gamme plus large de cibles par rapport à SNS-032.
Palbociclib : Un inhibiteur sélectif de CDK4 et CDK6, utilisé dans le traitement du cancer du sein
Unicité de this compound
This compound est unique en raison de sa forte sélectivité pour les CDKs 2, 7 et 9, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces kinases dans la régulation du cycle cellulaire et la transcription. Son activité inhibitrice puissante et sa capacité à induire l'apoptose dans les cellules cancéreuses en font un candidat prometteur pour la thérapie contre le cancer .
Activité Biologique
SNS-032, a selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9, has garnered attention for its potential therapeutic applications in various malignancies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different cancer types, and relevant case studies.
This compound exerts its effects primarily through the inhibition of CDK7 and CDK9, which are crucial for transcriptional regulation and cell cycle progression. By inhibiting these kinases, this compound disrupts RNA polymerase II phosphorylation, leading to reduced transcription of genes that promote cell survival and proliferation, such as Mcl-1 and cyclin D1 .
Key Mechanisms:
- Inhibition of transcriptional activity.
- Induction of apoptosis in cancer cells.
- Reduction of anti-apoptotic proteins, enhancing cell death.
1. Esophageal Squamous Cell Carcinoma (ESCC)
In a study involving ESCC cell lines, this compound demonstrated significant cytotoxic effects. The compound inhibited cellular viability and induced apoptosis in a concentration-dependent manner. Notably, it also enhanced sensitivity to cisplatin, a common chemotherapeutic agent . The study highlighted that this compound reduced the expression of Mcl-1 and inhibited cell migration and invasion by downregulating MMP-1 .
2. Neuroblastoma
A comprehensive analysis of 109 neuroblastoma cell lines revealed that this compound effectively reduced cell viability in 73% of the tested lines at therapeutic concentrations (<754 nM). The compound was particularly effective against multidrug-resistant sublines, indicating its potential as a treatment for refractory cases .
Table 1: Efficacy of this compound in Neuroblastoma Cell Lines
Cell Line | % Viability Reduction at <754 nM | Response to Multidrug Resistance |
---|---|---|
Parental Lines | 73% | Effective |
Resistant Sublines | 62% | Effective |
3. Chronic Lymphocytic Leukemia (CLL) and Multiple Myeloma (MM)
In phase I clinical trials involving patients with CLL and MM, this compound showed limited clinical activity but demonstrated significant inhibition of tumor growth and induction of apoptosis in malignant B cells. The study found that patients experienced modulation of target engagement at pharmacologically relevant doses .
Table 2: Phase I Study Results for CLL and MM
Parameter | Result |
---|---|
Patient Cohorts | Previously treated patients |
Administration | Weekly infusion |
Observed Effects | Tumor growth inhibition |
Apoptosis Induction | Yes |
Case Study: Advanced CLL Patient
In a clinical setting, a heavily pretreated patient with advanced CLL received this compound as part of a phase I study. The treatment resulted in a notable reduction in lymphocyte counts and improvement in overall health metrics, although the patient had previously shown resistance to multiple therapies .
Propriétés
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S2/c1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11/h8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSFTKFNBAZUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188100 | |
Record name | BMS 387032 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SNS-032 is a potent and selective inhibitor of CDKs 2, 7 and 9, which are critical in the communication and relay of signals to promote cellular growth and function. CDK2 is involved in cellular proliferation by regulating the initiation of and progression through the DNA-synthesis phase of the cell cycle. CDK7 and CDK9 are involved in transcriptional regulation of certain proteins involved in cell survival. Inappropriate activity by these CDKs can lead to unregulated proliferation, avoidance of apoptosis and increased cell survival, all of which are hallmarks of cancer. By selectively targeting these CDKs, SNS-032 may halt both aberrant cell proliferation and induce apoptosis. | |
Record name | SNS-032 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05969 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
345627-80-7 | |
Record name | N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345627-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BMS 387032 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345627807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SNS-032 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05969 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS 387032 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SNS-032 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9979I93686 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.